![molecular formula C10H13FN2O B1383918 5-Amino-N-ethyl-4-fluoro-2-methylbenzamide CAS No. 1863868-73-8](/img/structure/B1383918.png)
5-Amino-N-ethyl-4-fluoro-2-methylbenzamide
Overview
Description
5-Amino-N-ethyl-4-fluoro-2-methylbenzamide is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with various substituents. The benzamide core consists of a benzene ring attached to an amide group. The benzene ring is substituted at various positions with an amino group, a fluoro group, and a methyl group .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the current literature .Scientific Research Applications
Neurogenic Dural Inflammation and Migraine Therapy
- Study 1: A compound closely related to 5-Amino-N-ethyl-4-fluoro-2-methylbenzamide, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, was found to have high binding affinity and selectivity at the 5-HT(1F) receptor, indicating potential effectiveness in migraine therapy by inhibiting neurogenic dural inflammation (Xu et al., 2001).
Gastroprokinetic Activity
- Study 2: Derivatives of 4-amino-5-chloro-2-ethoxybenzamides, which are structurally similar to this compound, showed potential gastroprokinetic activity. The direction of the N-benzyl group in these compounds significantly influences gastric emptying activity (Morie et al., 1995).
Antitumor Activity
- Study 3: Amino acid ester derivatives containing 5-fluorouracil, similar in structure to this compound, were synthesized and tested for antitumor activity. One of the derivatives showed significant inhibitory effect against liver cancer (Xiong et al., 2009).
Kinesin Spindle Protein Inhibition for Cancer Treatment
- Study 4: A compound, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, showed potential as a kinesin spindle protein (KSP) inhibitor, suggesting its utility in cancer treatment. Its structure and function are related to this compound (Theoclitou et al., 2011).
Molar Refraction and Polarizability in Pharmacology
- Study 5: The study on 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, a compound similar to this compound, focused on its density and refractive index measurements, providing insights into its molar refractivity and polarizability, which are crucial in understanding drug interactions at the molecular level (Sawale et al., 2016).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 5-Amino-N-ethyl-4-fluoro-2-methylbenzamide may also interact with various biological targets.
Mode of Action
It is known that the compound acts as a reagent in the design, synthesis, and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives . These derivatives are potent androgen receptor antagonists, suggesting that this compound may interact with its targets to inhibit their activity .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a variety of biochemical pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 16817, a melting point of 160 - 163°C, and a boiling point of 320℃ . It is slightly soluble in chloroform and methanol . These properties may influence the compound’s bioavailability.
Result of Action
It is known that the compound acts as a reagent in the design, synthesis, and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives . These derivatives are potent androgen receptor antagonists, suggesting that this compound may have similar effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-amino-N-ethyl-4-fluoro-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-3-13-10(14)7-5-9(12)8(11)4-6(7)2/h4-5H,3,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHCNGSRKSXRAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1C)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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